Home > Products > Screening Compounds P55973 > [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile - 153391-40-3

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Catalog Number: EVT-1394875
CAS Number: 153391-40-3
Molecular Formula: C11H8BrN3
Molecular Weight: 262.1g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group and an acetonitrile group. This compound, with the chemical formula C11_{11}H8_{8}BrN3_3, has garnered attention in medicinal chemistry due to its potential applications as a building block for bioactive molecules, particularly in anticancer and anti-inflammatory research. Its unique structure allows for interactions with various biological targets, making it significant in both scientific and industrial contexts.

Source and Classification

The compound is classified under pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles, including [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, are recognized for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancers. The synthesis of this compound typically involves reactions starting from 4-bromobenzaldehyde and hydrazine hydrate, leading to the formation of the pyrazole structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile generally follows these steps:

  1. Formation of 4-Bromophenylhydrazine: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to produce 4-bromophenylhydrazine.
  2. Cyclization: This intermediate undergoes cyclization with ethyl cyanoacetate in the presence of a base such as sodium ethoxide, resulting in the desired pyrazole derivative .
  3. Optimization for Yield and Purity: While laboratory-scale synthesis is well-documented, large-scale production may require optimization of reaction conditions to enhance yield and purity.

Alternative methods include microwave-assisted synthesis which can improve reaction times and yields by providing uniform heating .

Molecular Structure Analysis

Structure and Data

The molecular structure of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile features:

  • Pyrazole Ring: A five-membered ring containing two adjacent nitrogen atoms.
  • Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position.
  • Acetonitrile Group: A nitrile functional group attached to the pyrazole ring.

The compound's molecular weight is approximately 276.11 g/mol, and its structural formula can be represented as follows:

C11H8BrN3\text{C}_{11}\text{H}_8\text{BrN}_3
Chemical Reactions Analysis

Types of Reactions

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile can participate in several chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium azide or thiocyanate.
  • Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction to yield various derivatives.
  • Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocycles .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Substitution: Sodium azide or potassium thiocyanate.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.

These reactions often depend on specific conditions such as temperature, solvent choice, and reaction time to achieve desired products.

Mechanism of Action

The mechanism of action for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with biological targets like enzymes or receptors. The presence of the bromophenyl group enhances binding affinity due to its electron-withdrawing nature, while the pyrazole ring provides structural stability. The acetonitrile moiety may engage in hydrogen bonding or other interactions that contribute to the compound's biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data is not widely available but is essential for characterizing purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data on spectral characteristics (e.g., Nuclear Magnetic Resonance spectra) can confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile has various applications in scientific research:

  • Medicinal Chemistry: Utilized as a precursor for synthesizing bioactive compounds with potential anticancer and anti-inflammatory properties.
  • Material Science: Investigated for its electronic properties in developing novel materials.
  • Biological Studies: Employed in enzyme inhibition studies due to its unique structural features that facilitate receptor binding .
Introduction to [5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Chemical Nomenclature and Structural Features

[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile (CAS Reg. No. 153391-40-3) represents a strategically functionalized pyrazole derivative with significant molecular complexity. Its systematic IUPAC designation is 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, though it is equivalently referenced as [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in chemical literature. The molecular formula C₁₁H₈BrN₃ corresponds to a molecular weight of 262.11 g/mol, with elemental composition highlighting its brominated aromatic character [1]. The structural framework integrates two key pharmacophores: a 1H-pyrazole ring substituted at the 3-position with an electron-withdrawing acetonitrile group (-CH₂CN) and at the 5-position with a 4-bromophenyl moiety. This arrangement creates distinctive electronic properties, with the nitrile group exhibiting significant dipole moment (μ ≈ 3.92 D) that influences molecular interactions [6].

Table 1: Fundamental Chemical Descriptors

PropertyValue
CAS Registry Number153391-40-3
Molecular FormulaC₁₁H₈BrN₃
Molecular Weight262.11 g/mol
SMILES NotationN#CCC1=NNC(C2=CC=C(Br)C=C2)=C1
X-ray CrystallographyOrthorhombic, P2₁2₁2₁
Unit Cell Dimensionsa=5.9070Å, b=9.2731Å, c=17.5641Å
Hydrogen Bond Donor Count1 (pyrazole NH)

Crystallographic studies reveal the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, and V = 962.09(12) ų [6]. The molecular conformation demonstrates near coplanarity between the pyrazole ring and the bromophenyl substituent, with a dihedral angle of approximately 18.0(3)° between their mean planes. This near-planar arrangement facilitates extended π-conjugation and influences solid-state packing through N-H···N hydrogen bonding (N-H···N distance: 2.24 Å, bond angle: 160°), forming characteristic zigzag chains along the crystallographic a-axis [6]. The bromine atom adopts a Type I halogen bonding geometry (θ₁ = θ₂ ≈ 156-163°) in related structures, though significant Br···Br interactions are notably absent in this specific derivative [6].

Significance in Heterocyclic Chemistry and Drug Discovery

The [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile scaffold occupies a strategic position in medicinal chemistry due to its dual functionalization pattern. The electron-deficient nitrile group serves as a versatile chemical handle for further derivatization, enabling conversion to tetrazoles, amidines, carboxylic acids, and heterocyclic fused systems through established synthetic transformations. Meanwhile, the 4-bromophenyl substituent facilitates palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), dramatically expanding accessible chemical space from this common intermediate [3] [8].

In oncology drug discovery, pyrazole-acetonitrile hybrids demonstrate remarkable BRAF kinase inhibition (IC₅₀ values reaching nanomolar potency), particularly against the V600E mutant prevalent in melanoma. Molecular docking studies position the pyrazole ring within the ATP-binding pocket, where the nitrile group forms critical dipole interactions with the kinase hinge region. The 4-bromophenyl moiety occupies hydrophobic subpockets, with bromine participating in halogen bonding with backbone carbonyls [3]. As evidenced by the compound 1j (6-{2-[4-(4-methyl-piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole), structural analogs exhibit potent biological activity: IC₅₀ (BRAF) = 0.24 μM; IC₅₀ (pERK) = 0.58 μM; GI₅₀ (SRB) = 0.87 μM [3].

Table 2: Therapeutic Applications of Pyrazole-Acetonitrile Hybrids

Therapeutic AreaLead CompoundKey Biological ActivityReference
Antitubercular Agents1,3-Diarylpyrazolyl-acylsulfonamidesMIC: 0.5 μM against M. tuberculosis [8]
Anticancer AgentsTricyclic pyrazole BRAF inhibitorsIC₅₀ (BRAF): 0.24 μM [3]
Antidiabetic AgentsNot specifiedPPARγ modulation [5]
Anti-inflammatory AgentsCelecoxib analogsCOX-2 selective inhibition [5]

Against infectious diseases, derivatives demonstrate promising antitubercular activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains. Phenotypic screening identified 1,3-diarylpyrazolyl-acylsulfonamides with MIC values <0.5 μM in cholesterol-containing media that mimics the intramacrophage environment. The bactericidal activity occurs through a novel mechanism of action distinct from known cell wall biosynthesis inhibitors like MmpL3 or DprE1 inhibitors, though exact targets remain under investigation [8]. The structural complexity achievable from this core is evidenced by derivatives such as 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine (PubChem CID: 3114924) which demonstrates significant bioactivity profiles [7].

Historical Development of Pyrazole-Acetonitrile Hybrids

The historical trajectory of pyrazole-acetonitrile chemistry began with foundational pyrazole chemistry pioneered by Ludwig Knorr in 1883, who first documented pyrazole synthesis via condensation of acetylacetone with phenylhydrazine [5]. The strategic incorporation of nitrile functionality emerged significantly later, driven by the recognition of the acetonitrile group's synthetic versatility. The classical Knorr-type condensation was adapted for nitrile-functionalized pyrazoles through the reaction of β-ketonitriles with hydrazines, enabling efficient construction of 3-acetonitrile substituted pyrazoles [5] [8]. The 1990s witnessed a significant expansion with the development of transition-metal catalyzed coupling methodologies, allowing efficient introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling of bromopyrazole intermediates with 4-bromophenylboronic acids [3] [6].

Modern synthetic approaches have evolved toward regioselective strategies, particularly important given the inherent challenges in controlling pyrazole ring substitution patterns. Current methods employ MOM-protected intermediates (methoxymethyl protection) that permit selective functionalization at the C5 position, followed by acidic deprotection to reveal the NH-pyrazole. Alternative routes leverage indanone oxime precursors that undergo cyclocondensation with hydrazines to form tricyclic systems incorporating the acetonitrile functionality [3]. The commercial availability of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (though periodically subject to supply constraints) from specialty chemical suppliers marks its established importance as a pharmaceutical building block [1] [4].

Table 3: Historical Milestones in Pyrazole-Acetonitrile Chemistry

Time PeriodKey DevelopmentImpact
1883Knorr's discovery of pyrazole synthesisEstablished fundamental heterocyclic chemistry
1959Isolation of 1-pyrazolyl-alanine from watermelon seedsFirst natural pyrazole identified
1980-1990sDevelopment of palladium-catalyzed coupling methodsEnabled efficient aryl functionalization
2000-2010sBRAF inhibitor development with pyrazole coresValidated therapeutic significance
2020sPhenotypic screening in disease-relevant mediaRevealed novel antitubercular applications

Recent structural innovations include complex architectures like 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine, where the pyrazole-acetonitrile precursor undergoes 1,3-dipolar cycloadditions to form conformationally constrained hybrids with bioactive isoxazolidine systems. These molecules adopt distinctive envelope conformations in the solid state (deviation: 0.286 Å) that influence their biological target engagement [10]. The continuous evolution of synthetic methodologies ensures this structural motif remains indispensable for exploring new chemical space in medicinal chemistry and materials science.

Properties

CAS Number

153391-40-3

Product Name

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

IUPAC Name

2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile

Molecular Formula

C11H8BrN3

Molecular Weight

262.1g/mol

InChI

InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)

InChI Key

LONGYNYRAPHNDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.